Fluo-3 Pentaammonium Salt: An In-depth Technical Guide for Cellular Calcium Imaging
Fluo-3 Pentaammonium Salt: An In-depth Technical Guide for Cellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, experimental methodologies, and applications of Fluo-3 pentaammonium salt, a widely used fluorescent indicator for measuring intracellular calcium concentrations.
Core Chemical and Physical Properties
Fluo-3 is a visible light-excitable fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to free calcium ions (Ca²⁺). The pentaammonium salt form is a membrane-impermeant version of Fluo-3, making it suitable for direct introduction into cells via techniques such as microinjection, scrape loading, or patch clamp pipettes.
Quantitative Data Summary
The key chemical and spectral properties of Fluo-3 pentaammonium salt are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₃₆H₂₅Cl₂N₂O₁₃ · 5NH₄⁺ | [1] |
| Molecular Weight | 854.7 g/mol | [2] |
| Appearance | Orange-red solid | [2] |
| Solubility | Soluble in water (pH > 6) and DMSO | [2] |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm | [2][3] |
| Emission Maximum (Ca²⁺-bound) | ~526 nm | [2][3] |
| Molar Absorptivity (ε) at 506 nm | ~86,000 M⁻¹cm⁻¹ | [2] |
| Quantum Yield (Ca²⁺-saturated) | ~0.14 - 0.15 | [3][4] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 - 450 nM | [2][4] |
| Fluorescence Enhancement upon Ca²⁺ binding | >100-fold | [5] |
Mechanism of Action
Fluo-3 is essentially non-fluorescent in its Ca²⁺-free state. Upon binding to free Ca²⁺, the molecule undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield. This property allows for the sensitive detection of changes in intracellular Ca²⁺ concentration.
Fluo-3 Calcium Binding Mechanism
Experimental Protocols
As Fluo-3 pentaammonium salt is membrane-impermeant, it must be introduced into the cytoplasm directly. Below are detailed methodologies for key experiments.
In Vitro Spectral Characterization
This protocol allows for the determination of the spectral properties of Fluo-3 in a cell-free environment.
Materials:
-
Fluo-3 pentaammonium salt
-
Calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)
-
Calcium-saturating buffer (e.g., 10 mM MOPS, 100 mM KCl, 10 mM CaCl₂, pH 7.2)
-
Fluorometer
Procedure:
-
Prepare a stock solution of Fluo-3 pentaammonium salt (e.g., 1 mM) in high-quality, anhydrous DMSO.
-
Dilute the stock solution into the calcium-free buffer to a final concentration of approximately 1 µM.
-
Record the fluorescence excitation and emission spectra of the Ca²⁺-free Fluo-3.
-
Add a saturating amount of CaCl₂ (to a final concentration of several millimolars) to the cuvette to determine the spectral properties of the Ca²⁺-bound form.
-
Record the excitation and emission spectra of the Ca²⁺-saturated Fluo-3.
Cell Loading Methodologies
Microinjection allows for the precise loading of a known concentration of the indicator into a single cell.
Materials:
-
Fluo-3 pentaammonium salt
-
Microinjection buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2-7.4, filtered through a 0.2 µm filter)[6]
-
Micropipettes
-
Microinjector system
Procedure:
-
Prepare a 0.5-5 mM solution of Fluo-3 pentaammonium salt in the microinjection buffer.[6]
-
Back-fill a micropipette with the Fluo-3 solution.
-
Using a micromanipulator, carefully insert the micropipette into the cytoplasm of the target cell.
-
Apply a brief, low-pressure pulse to inject a small volume of the Fluo-3 solution.
-
Allow the cell to recover for 15-30 minutes before imaging to allow for dye diffusion.[6]
This method is suitable for loading a population of adherent cells.
Materials:
-
Fluo-3 pentaammonium salt
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution)
-
Cell scraper or rubber policeman
Procedure:
-
Grow cells to confluency on a culture dish.
-
Prepare a loading solution of Fluo-3 pentaammonium salt (typically 10-100 µM) in the physiological buffer.
-
Remove the culture medium and gently wash the cells with the physiological buffer.
-
Add the Fluo-3 loading solution to the cells.
-
Gently scrape a portion of the cell monolayer with the cell scraper. The mechanical disruption will allow the dye to enter the cells along the scrape line.
-
Incubate for 5-10 minutes to allow the dye to spread to adjacent cells via gap junctions.
-
Wash the cells 2-3 times with the physiological buffer to remove extracellular dye before imaging.
For electrophysiological studies, Fluo-3 can be included in the intracellular solution of the patch pipette.
Materials:
-
Fluo-3 pentaammonium salt
-
Intracellular (pipette) solution (e.g., 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES, pH 7.2)
-
Patch clamp setup
Procedure:
-
Dissolve Fluo-3 pentaammonium salt directly into the filtered intracellular solution to a final concentration of 50-200 µM.
-
Back-fill the patch pipette with the Fluo-3-containing intracellular solution.
-
Establish a whole-cell patch clamp configuration. The dye will diffuse from the pipette into the cell cytoplasm.
-
Allow sufficient time for the dye to equilibrate throughout the cell before commencing fluorescence measurements.
Intracellular Calcium Imaging
Instrumentation:
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filters for Fluo-3 (e.g., excitation ~488 nm, emission ~525 nm).
-
Digital camera for image acquisition.
Procedure:
-
Load cells with Fluo-3 pentaammonium salt using one of the methods described above.
-
Mount the cells on the microscope stage.
-
Acquire a baseline fluorescence image (F₀).
-
Stimulate the cells with an agonist or treatment to induce a change in intracellular Ca²⁺.
-
Acquire a time-lapse series of fluorescence images to monitor the change in fluorescence intensity over time.
Data Analysis: Calculating Intracellular Calcium Concentration
For single-wavelength indicators like Fluo-3, the intracellular Ca²⁺ concentration can be estimated using the following equation, which requires in situ calibration to determine F_min and F_max.[7][8]
[Ca²⁺] = K_d * (F - F_min) / (F_max - F)
Where:
-
[Ca²⁺] is the intracellular free calcium concentration.
-
K_d is the dissociation constant of Fluo-3 for Ca²⁺ (~390-450 nM).
-
F is the measured fluorescence intensity of the indicator at a given time.
-
F_min is the fluorescence intensity in the absence of Ca²⁺ (determined by treating cells with a Ca²⁺ chelator like EGTA in a calcium-free medium with a calcium ionophore like ionomycin).
-
F_max is the fluorescence intensity at saturating Ca²⁺ levels (determined by treating cells with a high concentration of a calcium ionophore in a high calcium medium).
Applications in Research and Drug Development
Fluo-3 is a versatile tool for studying a wide range of biological processes involving calcium signaling.
G-Protein Coupled Receptor (GPCR) Signaling
Many GPCRs, particularly those coupled to Gαq, signal through the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and subsequent release of Ca²⁺ from the endoplasmic reticulum. Fluo-3 can be used to monitor this Ca²⁺ release and screen for compounds that modulate GPCR activity.
Gαq Signaling Pathway
Excitation-Contraction Coupling in Muscle Cells
In muscle cells, depolarization of the sarcolemma triggers Ca²⁺ release from the sarcoplasmic reticulum, initiating muscle contraction. Fluo-3 allows for the visualization of these calcium transients.
Excitation-Contraction Coupling
Neurotransmission
The influx of Ca²⁺ into the presynaptic terminal is a critical step for the release of neurotransmitters. Fluo-3 can be used to study the dynamics of presynaptic Ca²⁺ and its role in synaptic plasticity.
Calcium Signaling in Neurotransmission
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Inefficient loading- Low intracellular Ca²⁺ concentration- Photobleaching | - Optimize loading concentration and time.- Verify cell health and resting Ca²⁺ levels.- Reduce excitation light intensity or exposure time. |
| High background fluorescence | - Incomplete removal of extracellular dye- Dye compartmentalization in organelles | - Ensure thorough washing after loading.- Load cells at room temperature instead of 37°C to reduce compartmentalization.[7] |
| Rapid signal decay | - Photobleaching- Dye leakage from cells | - Reduce excitation light intensity.- Include an organic anion transporter inhibitor like probenecid (B1678239) in the imaging buffer.[2] |
| Cell death or damage | - Toxicity from high dye concentration- Damage during loading (microinjection/scrape loading) | - Use the lowest effective dye concentration.- Optimize injection pressure/duration or be gentler during scraping. |
Storage and Handling
Fluo-3 pentaammonium salt should be stored at -20°C, desiccated, and protected from light. Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for established laboratory protocols and safety procedures. Researchers should always optimize protocols for their specific experimental conditions and cell types.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biotium.com [biotium.com]
- 3. Fluo-3 | AAT Bioquest [aatbio.com]
- 4. Fluo-3, pentaammonium salt | AAT Bioquest [aatbio.com]
- 5. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
